epsilon-N-Crotonyllysine

YEATS domain histone acylation reader isothermal titration calorimetry

epsilon-N-Crotonyllysine (C10H18N2O3, MW 214.26 g/mol) is the amino acid building block corresponding to lysine crotonylation (Kcr), a histone post-translational modification featuring a four-carbon, planar α,β-unsaturated crotonyl group (CH3CH=CHCO–) conjugated to the ε-amino group of lysine. First characterized as a histone mark in 2011, Kcr is enriched at active gene promoters and enhancers in mammalian epigenomes and has been shown to stimulate transcription to a greater degree than histone lysine acetylation (Kac).

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Cat. No. B8253346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepsilon-N-Crotonyllysine
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC=CC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+
InChIKeyIZHPCCLNIDDVFG-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

epsilon-N-Crotonyllysine (Kcr) Procurement Guide: A Non-Acetyl Histone Acylation Building Block for Epigenetic Research


epsilon-N-Crotonyllysine (C10H18N2O3, MW 214.26 g/mol) is the amino acid building block corresponding to lysine crotonylation (Kcr), a histone post-translational modification featuring a four-carbon, planar α,β-unsaturated crotonyl group (CH3CH=CHCO–) conjugated to the ε-amino group of lysine [1][2]. First characterized as a histone mark in 2011, Kcr is enriched at active gene promoters and enhancers in mammalian epigenomes and has been shown to stimulate transcription to a greater degree than histone lysine acetylation (Kac) [3]. Unlike the more abundant acetyllysine (Kac), which is read primarily by bromodomains, crotonyllysine is preferentially recognized by the evolutionarily conserved YEATS domain family of epigenetic readers via a unique π-π-π aromatic stacking mechanism involving the electron-rich crotonyl double bond [4]. This functional divergence—distinct reader domains, distinct transcriptional potency, and distinct eraser enzyme susceptibility—establishes epsilon-N-crotonyllysine as a non-substitutable chemical tool for dissecting lysine acylation biology.

Why Generic Substitution Fails for epsilon-N-Crotonyllysine: Divergent Reader Recognition, Eraser Susceptibility, and Transcriptional Output Compared to In-Class Acyllysines


Lysine acylations—including acetyllysine (Kac), propionyllysine (Kpr), butyryllysine (Kbu), and crotonyllysine (Kcr)—are often installed and removed by overlapping sets of writer and eraser enzymes, creating a surface-level narrative of functional redundancy. However, quantitative binding data demonstrates sharply differentiated readout: the AF9 YEATS domain exhibits a Kd rank order of Kcr (2.1 µM) > Kpr (2.7 µM) > Kbu (3.7 µM) > Kac (5.0 µM) for H3K9-modified peptides, representing up to a 2.4-fold binding preference for crotonyllysine over acetyllysine [1]. At the reader level, the near-complete human bromodomain family—canonical acetyllysine readers—fails to recognize butyryllysine or crotonyllysine, with only the TAF1 second bromodomain showing measurable crotonyllysine binding [2]. At the eraser level, KDAC enzymes can be evolved to display up to 400-fold selectivity differences between closely related acyl groups (butyryl vs. crotonyl), demonstrating that acyl chain geometry dictates enzyme-substrate recognition [3]. Even at matched lysine positions, crotonyllysine stimulates p300-catalyzed transcription to a greater degree than acetyllysine [4]. These orthogonal layers of discrimination—reader selectivity, eraser susceptibility, and transcriptional output—mean that simply purchasing acetyllysine, propionyllysine, or butyryllysine and assuming interchangeable biological function will generate misleading or uninterpretable results in any experiment aimed at dissecting crotonylation-specific biology.

epsilon-N-Crotonyllysine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Acetyllysine, Butyryllysine, Propionyllysine, and Succinyllysine


AF9 YEATS Domain Binding Affinity: Crotonyllysine (Kcr) vs. Acetyllysine (Kac) by Isothermal Titration Calorimetry

The AF9 YEATS domain preferentially binds crotonyllysine over acetyllysine across multiple histone H3 positions. At H3K9, the Kd for crotonyllysine (Kcr) is 2.1 µM compared to 5.0 µM for acetyllysine (Kac), representing a 2.4-fold binding enhancement [1]. At H3K18, Kcr binding (5.7 µM) is 2.1-fold stronger than Kac (11.9 µM); at H3K27, Kcr binding (2.7 µM) is 2.7-fold stronger than Kac (7.3 µM) [1]. This preferential recognition is conserved across YEATS domains from human AF9, human ENL, yeast Yaf9, and yeast Taf14, with Kcr/Kac binding enhancements ranging from 2.5- to 4.5-fold [1]. The structural basis involves π-aromatic interactions between the planar crotonylamide group and aromatic cage residues (F59, Y78) at interplanar distances of 3.4–3.8 Å, plus additional hydrophobic contacts from the extended hydrocarbon chain [1].

YEATS domain histone acylation reader isothermal titration calorimetry epigenetic recognition

AF9 YEATS Domain Binding Rank Order Across Acyl Chain Variants: Crotonyllysine vs. Propionyllysine vs. Butyryllysine vs. Acetyllysine

Systematic ITC profiling of AF9 YEATS against a panel of H3K9 acyl variants established a clear binding rank order: Kcr (Kd = 2.1 µM) > Kpr (2.7 µM) > Kbu (3.7 µM) > Kac (5.0 µM) >> Kfo (120 µM) > Ksu (500 µM) > Khib (not detected) [1]. The 2.4-fold enhancement of Kcr over Kac is the largest among the physiologically relevant linear acyllysines. The planar, conjugated π-system of the crotonyl group is a key structural determinant: the linear extension of the hydrocarbon chain beyond acetyllysine yields 1.4-fold (Kbu) and 1.9-fold (Kpr) enhancements, but the planar conjugation of Kcr provides the maximal 2.4-fold gain [1]. Branched (Khib), acidified (Ksu), or shortened (Kfo) acyl groups cause significant or complete loss of binding [1].

binding rank order acyllysine discrimination YEATS domain structure-activity relationship

Human Bromodomain Family Profiling: Differential Recognition of Crotonyllysine vs. Butyryllysine vs. Acetyllysine

Profiling of the nearly complete human bromodomain family against acyllysine histone peptide modifications revealed stark selectivity differences: while most human bromodomains bind only the shorter acetyl and propionyl marks, the bromodomains of BRD9, CECR2, and the second bromodomain of TAF1 (TAF1-BD2) recognize the longer butyryllysine mark [1]. Among the entire bromodomain family, only TAF1-BD2 is capable of binding crotonyllysine [1]. Critically, none of the human bromodomains tested binds succinyllysine [1]. This demonstrates that crotonyllysine occupies a unique niche: it is discriminated against by the vast majority of acetyllysine/bromodomain readers, yet is selectively recognized by the YEATS domain family and a single bromodomain (TAF1-BD2) [1][2]. The structural basis for TAF1-BD2 crotonyllysine recognition involves rearrangement of conserved water molecules within the binding pocket [1].

bromodomain epigenetic reader acyllysine specificity TAF1

Directed Evolution of KDAC Erasers: 400-Fold Selectivity Between Butyryllysine and Crotonyllysine Demonstrates Divergent Eraser Susceptibility

Using a bacterial selection system for the directed evolution of lysine deacetylases (KDACs), Spinck et al. identified CobB (E. coli sirtuin) variants up to 400 times more selective for butyryl-lysine compared to crotonyl-lysine [1]. The selection system—which couples KDAC activity on specific acylated substrates to host cell survival—enabled enrichment of acyl-type-selective variants from libraries of 3.2 × 10^6 mutants [1]. Structural analyses of the evolved variants revealed that the enzyme adopts different conformational states depending on the type of acylation of the bound peptide [1]. Application of the butyryl-selective KDAC variant in cells successfully shifted the cellular acylation spectrum toward increased lysine crotonylation, directly demonstrating that eraser selectivity can rewire the global acyl-PTM landscape [1].

lysine deacetylase KDAC directed evolution eraser selectivity sirtuin

Transcriptional Activation Potency: p300-Catalyzed Histone Crotonylation Stimulates Transcription to a Greater Degree than Acetylation

p300-catalyzed histone crotonylation directly stimulates transcription to a greater degree than p300-catalyzed histone acetylation, as demonstrated in cell-based reporter assays [1]. Chromatin immunoprecipitation sequencing (ChIP-seq) analyses have mapped histone lysine crotonylation to regulatory elements of actively transcribed regions of the genome, generally coincident with but functionally distinct from lysine acetylation [2]. The distinct transcriptional output is linked to preferential engagement of the YEATS domain reader family: the AF9 YEATS-crotonyllysine interaction is critical for histone crotonylation-dependent gene activation in the context of the inflammatory response, and AF9 co-localizes with crotonylated histone H3 at active chromatin to positively regulate gene expression in a YEATS domain-dependent manner [1][2]. This establishes a direct mechanistic chain from the crotonyl chemical moiety → YEATS domain recognition → enhanced transcription, which cannot be replicated by acetyllysine.

transcriptional activation p300 histone crotonylation gene expression

Site-Specific Genetic Incorporation: epsilon-N-Crotonyllysine Enables Homogeneous, Position-Defined Histone Preparations

epsilon-N-Crotonyllysine can be site-specifically incorporated into recombinant proteins in both bacterial and mammalian cells using an evolved pyrrolysyl-tRNA/synthetase-tRNA (PylRS/PylT) pair [1]. This approach was first demonstrated by Kim et al. (2012), who genetically incorporated crotonyllysine into histones at defined positions (e.g., H3K9) to generate homogeneously crotonylated protein preparations [1]. This genetic code expansion strategy was subsequently extended by Gattner et al. (2013) to produce histone H3 bearing ε-N-crotonyl-, ε-N-propionyl-, or ε-N-butyryl-lysine site-specifically at position K9, enabling direct comparative studies [2]. The structural basis for PylRS recognition of ε-N-crotonyllysine was elucidated by Flügel et al. (2014), who presented co-crystal structures of wild-type PylRS in complex with adenylated ε-N-alkynyl-, ε-N-butyryl-, ε-N-crotonyl-, and ε-N-propionyl-lysine, providing insights into the plasticity of the PylRS active site that permits accommodation of different acyl chain geometries [3].

genetic code expansion pyrrolysyl-tRNA synthetase site-specific incorporation homogeneous histone

epsilon-N-Crotonyllysine Procurement Application Scenarios: Where Quantitative Differentiation Drives Experimental Design Decisions


YEATS Domain Binding Assays and Inhibitor Screening Campaigns

For academic or industrial laboratories conducting high-throughput screening or biophysical characterization of YEATS domain–ligand interactions, epsilon-N-crotonyllysine-modified peptides are the only appropriate substrate choice. The AF9 YEATS domain binds H3K9cr with a Kd of 2.1 µM, representing a 2.4-fold preference over acetyllysine (5.0 µM) and the highest affinity among all tested linear acyl variants [1]. Using acetyllysine-modified peptides in these assays would under-report YEATS domain engagement by more than 2-fold and could cause false negatives in inhibitor screens targeting the YEATS–crotonyllysine interaction. Additionally, because only one human bromodomain (TAF1-BD2) recognizes crotonyllysine, crotonyllysine-modified peptide probes provide a highly selective chemical tool for interrogating YEATS domain biology with minimal bromodomain background [2].

Site-Specific Histone Preparation for Chromatin Biochemistry and Cryo-EM Studies

Laboratories producing chemically defined nucleosomes or chromatin templates require homogeneous, site-specifically modified histones. epsilon-N-Crotonyllysine is a validated substrate for genetic code expansion via the pyrrolysyl-tRNA/synthetase system, enabling installation of the crotonyl mark at precisely defined positions (e.g., H3K9, H3K18, H3K27) in recombinant histones expressed in E. coli or mammalian cells [1]. Gattner et al. (2013) demonstrated parallel production of histones bearing crotonyl-, propionyl-, and butyryl-lysine at H3K9, enabling direct comparative biochemical studies [2]. The homogeneous nature of these preparations eliminates the heterogenous modification patterns inherent in enzymatically modified or chemically extracted histones, making epsilon-N-crotonyllysine procurement essential for cryo-EM, X-ray crystallography, and single-molecule studies requiring atomic-level resolution of crotonylation-dependent chromatin states [1][2].

Decrotonylase Activity Assays and KDAC Selectivity Profiling

The directed evolution study by Spinck et al. (2020) demonstrated that KDAC enzymes can be engineered to discriminate up to 400-fold between butyryllysine and crotonyllysine substrates [1]. This extreme selectivity window makes epsilon-N-crotonyllysine an indispensable substrate for laboratories characterizing decrotonylase (eraser) activity. Using butyryllysine or acetyllysine as surrogate substrates in decrotonylase assays will generate irrelevant activity readouts, as the acyl chain geometry—specifically the planar, π-conjugated crotonyl group—directly determines enzyme-substrate recognition and catalytic efficiency [1]. Procurement of epsilon-N-crotonyllysine is mandatory for any assay claiming to measure or screen for decrotonylase activity.

Transcriptional Activation Reporter Assays in Epigenetic Drug Discovery

p300-catalyzed histone crotonylation stimulates transcription to a greater degree than acetylation, and the AF9 YEATS–crotonyllysine interaction directly links histone crotonylation to active transcription in inflammatory gene models [1][2]. For drug discovery programs targeting the crotonylation-YEATS transcriptional axis (e.g., in oncology or inflammation), reporter assays constructed with acetyllysine-modified histones will systematically underestimate transcriptional output and may fail to reveal crotonylation-specific gene regulatory mechanisms [1]. epsilon-N-Crotonyllysine is therefore the required chemical building block for constructing physiologically relevant transcriptional reporter systems that accurately model the crotonylation-dependent gene activation pathway [2].

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